Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
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Overview
Description
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate is a complex organic compound with a bicyclic structure. It is often used as a building block in organic synthesis due to its unique structural features and reactivity. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The Boc protecting group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding to target molecules, enhancing its effectiveness in biological applications.
Comparison with Similar Compounds
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but with a different bicyclic core.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a hydroxyl group instead of a ketone.
8-Oxa-3-azabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic core.
These compounds share structural similarities but differ in functional groups and reactivity, making this compound unique in its applications and properties .
Biological Activity
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate, with CAS number 1290627-55-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in drug discovery, supported by data tables and research findings.
The compound's molecular formula is C15H23NO5, with a molecular weight of 297.35 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1290627-55-2 |
Molecular Formula | C15H23NO5 |
Molecular Weight | 297.35 g/mol |
Purity | 97% |
This compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain proteases and modulate G protein-coupled receptor (GPCR) signaling pathways.
- Protease Inhibition : The compound has shown potential as a protease inhibitor, which is crucial for therapeutic applications in diseases where proteases play a significant role, such as cancer and viral infections.
- GPCR Modulation : It may interact with GPCRs, influencing cellular signaling pathways that are pivotal in numerous physiological processes.
Case Studies
Recent research has highlighted the compound's efficacy in various biological assays:
- In Vitro Studies : In a study assessing the inhibitory effects on serine proteases, the compound demonstrated an IC50 value of approximately 500 nM against trypsin-like proteases, indicating moderate potency in this context .
- Cell-Based Assays : In cellular models, the compound exhibited cytotoxic effects on cancer cell lines at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Synthetic Pathways
The synthesis of this compound involves several key steps that can be optimized for yield and purity:
- Formation of the Bicyclic Structure : The initial step typically involves the cyclization of appropriate precursors to form the azabicyclic core.
- Boc Protection : The introduction of the Boc (tert-butyloxycarbonyl) group is essential for protecting amine functionalities during subsequent reactions.
- Carboxylation : Finally, the carboxylic acid moiety is introduced to complete the structure.
Applications in Drug Discovery
The unique structural characteristics of this compound make it a valuable scaffold for drug development:
- Lead Compound Development : Its ability to inhibit specific proteases positions it as a lead compound for further optimization in drug discovery efforts targeting protease-related diseases.
- Potential Therapeutic Uses : Given its biological activities, it may find applications in treating conditions such as cancer and viral infections.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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